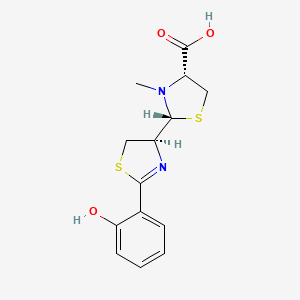

Neopyochelin II

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Neopyochelin II is a biochemical used in proteomics research . It is an isomer of Pyochelin, which is one of the two major siderophores produced and secreted by Pseudomonas aeruginosa PAO1 to assimilate iron .

Synthesis Analysis

During the synthesis of pyochelin, partial epimerization occurs at C-4′ while the absolute configuration at C-4′′ remains unaffected thus providing a mixture of pyochelin isomers: pyochelin I and II, and neopyochelin I and II .

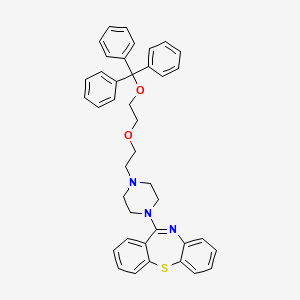

Molecular Structure Analysis

Neopyochelin II has a molecular formula of C14H16N2O3S2 and a molecular weight of 324.42 . The stereochemistry at C-2 differs in the pyochelin isomers .

Physical And Chemical Properties Analysis

Neopyochelin II is a powder that can be dissolved in solvents like Chloroform, Dichloromethane, and DMSO . It should be stored at 2-8°C, protected from air and light .

Scientific Research Applications

Iron(III) Complexation and Transport in Pseudomonas aeruginosa : A study by Zamri et al. (2003) investigated the synthesis and biological activities of four pyochelin analogues, including Neopyochelin II. They found that these compounds, including Neopyochelin II, are capable of complexing iron(III) and transporting it at different rates into the cells of Pseudomonas aeruginosa, highlighting their potential role in bacterial iron acquisition processes (Zamri, Schalk, Pattus, & Abdallah, 2003).

Comparison with Natural Pyochelin : Another study by Ankenbauer et al. (1988) synthesized pyochelin, a natural siderophore of Pseudomonas aeruginosa, and its analogues, including Neopyochelin. They found that the synthetic pyochelin was identical to the natural one and that Neopyochelin showed lesser biological activity than pyochelin in iron transport assays (Ankenbauer, Toyokuni, Staley, Rinehart, & Cox, 1988).

Mechanism of Action

While the specific mechanism of action for Neopyochelin II is not detailed in the search results, it’s known that siderophores function as ferric ion chelators. They are produced and secreted by organisms like bacteria, fungi, and plants under iron deficiency conditions. These molecules possess immense affinity and specificity for Fe3+ and other metal ions .

properties

IUPAC Name |

(2R,4R)-2-[(4S)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-16-10(14(18)19)7-21-13(16)9-6-20-12(15-9)8-4-2-3-5-11(8)17/h2-5,9-10,13,17H,6-7H2,1H3,(H,18,19)/t9-,10-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBZAGXTZXPYND-OUJBWJOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CSC1C2CSC(=N2)C3=CC=CC=C3O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CS[C@@H]1[C@@H]2CSC(=N2)C3=CC=CC=C3O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855097 |

Source

|

| Record name | (4R,4'S)-3-Methyl-2'-(6-oxocyclohexa-2,4-dien-1-ylidene)[2,4'-bi-1,3-thiazolidine]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neopyochelin II | |

CAS RN |

164104-34-1 |

Source

|

| Record name | (4R,4'S)-3-Methyl-2'-(6-oxocyclohexa-2,4-dien-1-ylidene)[2,4'-bi-1,3-thiazolidine]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Carboxymethyl)-5-oxo-2-phenyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B569844.png)

![4,5-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B569848.png)

![2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate](/img/structure/B569858.png)

![[(2R)-oxolan-2-yl]methanamine hydrochloride](/img/structure/B569865.png)